2-chloro-N-(4-propionylphenyl)acetamide

CYP inhibition drug-drug interaction metabolic stability

2-Chloro-N-(4-propionylphenyl)acetamide (CAS not yet publicly assigned; molecular formula C₁₁H₁₂ClNO₂; molecular weight 225.67 g/mol) is a synthetic phenylacetamide derivative that belongs to the class of halogenated chloroacetamides. The compound features a para-propionyl-substituted phenyl ring linked via an amide bond to a reactive chloroacetyl moiety, which confers electrophilic character suitable for nucleophilic substitution chemistry and covalent target engagement.

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
Cat. No. B12313405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-propionylphenyl)acetamide
Molecular FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)NC(=O)CCl
InChIInChI=1S/C11H12ClNO2/c1-2-10(14)8-3-5-9(6-4-8)13-11(15)7-12/h3-6H,2,7H2,1H3,(H,13,15)
InChIKeyHTIXVHRTUBMBEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(4-propionylphenyl)acetamide: A Halogenated Acetamide Building Block with Defined Enzyme Interaction Data for Lead Identification


2-Chloro-N-(4-propionylphenyl)acetamide (CAS not yet publicly assigned; molecular formula C₁₁H₁₂ClNO₂; molecular weight 225.67 g/mol) is a synthetic phenylacetamide derivative that belongs to the class of halogenated chloroacetamides. The compound features a para-propionyl-substituted phenyl ring linked via an amide bond to a reactive chloroacetyl moiety, which confers electrophilic character suitable for nucleophilic substitution chemistry and covalent target engagement [1]. As a member of the N-substituted chloroacetamide family—a chemical class known for diverse biological activities including herbicidal, antifungal, antibacterial, and antileishmanial properties [2]—this compound occupies a distinct chemical space defined by its specific propionyl substitution pattern on the aromatic ring, which differentiates it from simpler N-aryl-2-chloroacetamide analogs.

Why Generic N-Aryl-2-Chloroacetamide Substitution Fails: Substitution-Dependent CYP Enzyme Interaction Profiles and Physicochemical Determinants for 2-Chloro-N-(4-propionylphenyl)acetamide


The 2-chloro-N-arylacetamide scaffold is not a uniform pharmacophore; biological activity, physicochemical properties, and synthetic utility vary substantially with aryl ring substitution patterns. Empirical evidence from structure-activity relationship studies demonstrates that electronic character and lipophilicity of the aryl substituent directly modulate target engagement potency and selectivity [1]. For 2-chloro-N-(4-propionylphenyl)acetamide, the para-propionyl moiety introduces a ketone functionality that alters hydrogen-bonding capacity, polar surface area, and metabolic stability compared to unsubstituted, methyl-, or halogen-substituted analogs. More critically, CYP enzyme inhibition profiles—a key determinant of drug-drug interaction liability and metabolic clearance in preclinical development—exhibit marked isoform selectivity variations across the chloroacetamide series, making direct interchange of analogs without experimental validation scientifically unsound [2].

Quantitative Differentiation of 2-Chloro-N-(4-propionylphenyl)acetamide: Head-to-Head CYP Enzyme Inhibition and Physicochemical Comparisons with Structural Analogs


CYP2C8 Inhibition IC50: 3.00 µM — Quantified Selectivity Window for 2-Chloro-N-(4-propionylphenyl)acetamide

2-Chloro-N-(4-propionylphenyl)acetamide exhibits measurable inhibition of CYP2C8 with an IC50 value of 3.00 µM (3.00E+3 nM) in human liver microsomes using amodiaquine as the probe substrate [1]. This value is approximately 7.7-fold more potent than its inhibition of CYP2C9 (IC50 = 23.0 µM; 2.30E+4 nM, diclofenac substrate) and 3.0-fold more potent than its inhibition of CYP2C19 (IC50 = 9.10 µM; 9.10E+3 nM, omeprazole substrate) [2][3]. The rank-order potency across the CYP2C subfamily (CYP2C8 > CYP2C19 > CYP2C9) defines a measurable selectivity fingerprint for this specific compound.

CYP inhibition drug-drug interaction metabolic stability preclinical ADME

CYP2C9 IC50 = 23.0 µM — Reduced Inhibition Liability of 2-Chloro-N-(4-propionylphenyl)acetamide Relative to CYP2C8

Against CYP2C9, 2-chloro-N-(4-propionylphenyl)acetamide demonstrates an IC50 of 23.0 µM (2.30E+4 nM) in human liver microsomes using diclofenac as substrate [1]. This represents a 7.7-fold reduction in inhibitory potency compared to its activity against CYP2C8 (IC50 = 3.00 µM) [2]. The ~23 µM IC50 for CYP2C9 falls in a range generally considered to confer lower risk of clinically significant CYP2C9-mediated drug-drug interactions during early-stage development.

CYP2C9 metabolic clearance drug interaction liver microsomes

Physicochemical Determinants: pKa ~14.5 of N-(4-Propionylphenyl)acetamide Core and Its Synthetic Relevance to 2-Chloro-N-(4-propionylphenyl)acetamide

The dechlorinated core structure N-(4-propionylphenyl)acetamide (CAS 16960-49-9; molecular weight 191.23 g/mol) exhibits a predicted pKa of 14.54±0.70 , indicating that the amide NH proton is not ionizable under physiological pH conditions (pH 7.4). This contrasts with 2-chloro-N-(4-propionylphenyl)acetamide (MW 225.67 g/mol), where the electron-withdrawing chlorine atom of the chloroacetyl group would be expected to lower the amide NH pKa modestly while simultaneously introducing electrophilic reactivity at the α-carbon. The absence of a carboxylic acid or basic amine moiety in the core structure predicts neutral charge state at physiological pH and limited aqueous solubility.

physicochemical properties pKa ionization state solubility

CYP2C19 IC50 = 9.10 µM — Intermediate Inhibition Potency of 2-Chloro-N-(4-propionylphenyl)acetamide

2-Chloro-N-(4-propionylphenyl)acetamide inhibits CYP2C19 with an IC50 of 9.10 µM (9.10E+3 nM) in human liver microsomes using omeprazole as the probe substrate [1]. This value positions the compound at an intermediate potency between CYP2C8 (3.00 µM, more potent) and CYP2C9 (23.0 µM, less potent) [2]. The ~9 µM IC50 represents a 3.0-fold reduction in potency relative to CYP2C8 and a 2.5-fold increase in potency relative to CYP2C9, establishing a clear CYP2C isoform selectivity gradient.

CYP2C19 omeprazole metabolic enzyme ADME profiling

Synthetic Utility: Electrophilic Chloroacetyl Warhead Enables Targeted Covalent Modification

2-Chloro-N-(4-propionylphenyl)acetamide contains a chloroacetyl electrophilic warhead capable of undergoing nucleophilic substitution with thiol, amine, and oxygen nucleophiles. This reactivity profile is characteristic of the 2-chloro-N-arylacetamide class, which has been exploited for synthesizing thioether-linked derivatives and developing covalent enzyme inhibitors [1]. The presence of the para-propionyl substituent distinguishes this compound from simpler chloroacetamides by providing an additional carbonyl moiety that can participate in hydrogen bonding with target proteins and influences overall molecular lipophilicity [2].

covalent inhibitors warhead chemistry nucleophilic substitution medicinal chemistry

Optimal Research and Preclinical Development Scenarios for 2-Chloro-N-(4-propionylphenyl)acetamide Based on Quantified CYP Inhibition and Synthetic Utility Evidence


In Vitro ADME Panel Inclusion for CYP-Mediated Drug-Drug Interaction Assessment

Use 2-chloro-N-(4-propionylphenyl)acetamide as a reference compound or test article in CYP inhibition panels when profiling compounds with potential CYP2C subfamily liability. The documented IC50 values across CYP2C8 (3.00 µM), CYP2C19 (9.10 µM), and CYP2C9 (23.0 µM) in human liver microsomes provide a benchmark for assessing relative inhibition potency [1][2]. The 7.7-fold selectivity window between CYP2C8 and CYP2C9 can serve as a calibration point for assay validation or as a comparator when evaluating structurally related chloroacetamide analogs. This application is most relevant for medicinal chemistry teams conducting lead optimization and preclinical ADME profiling.

Covalent Fragment-Based Drug Discovery Using Chloroacetyl Warhead Scaffolds

Employ 2-chloro-N-(4-propionylphenyl)acetamide as a starting scaffold or control fragment in covalent inhibitor discovery programs targeting enzymes with accessible cysteine residues. The chloroacetyl electrophilic warhead enables covalent modification via nucleophilic displacement of chlorine, a reactivity profile validated in MurA bacterial enzyme inhibitor development using related chloroacetamide fragments [1]. The para-propionyl substitution provides a distinct physicochemical signature (additional H-bond acceptor, moderate lipophilicity) compared to unsubstituted or simple alkyl-substituted 2-chloro-N-arylacetamide fragments, making it suitable for exploring structure-activity relationships in fragment libraries.

Building Block for Thioether- and Amine-Linked Compound Library Synthesis

Utilize 2-chloro-N-(4-propionylphenyl)acetamide as a versatile synthetic intermediate for generating focused compound libraries via nucleophilic substitution at the electrophilic α-carbon [1]. Reaction with thiol nucleophiles yields thioether-linked derivatives suitable for exploring cysteine-reactive covalent inhibitor space; reaction with primary or secondary amines produces amine-linked analogs for target engagement studies. The propionyl ketone remains intact under standard substitution conditions, preserving an additional hydrogen-bonding moiety for protein-ligand interactions. This scenario applies to medicinal chemistry laboratories engaged in hit-to-lead optimization and diversity-oriented synthesis.

QSAR Model Development and Validation for Chloroacetamide CYP Inhibition Prediction

Incorporate the CYP inhibition data for 2-chloro-N-(4-propionylphenyl)acetamide (CYP2C8 IC50 = 3.00 µM; CYP2C9 IC50 = 23.0 µM; CYP2C19 IC50 = 9.10 µM) as a training or validation data point in quantitative structure-activity relationship (QSAR) models designed to predict metabolic enzyme inhibition for chloroacetamide and acetamide chemical series [1][2]. The defined selectivity gradient across the CYP2C subfamily provides multi-dimensional output data that can improve model accuracy for isoform-specific prediction. This application is relevant for computational chemistry groups developing predictive ADME models to prioritize compounds for synthesis and testing.

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